molecular formula C22H24FN5O2 B2983841 4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one CAS No. 2380034-36-4

4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one

Cat. No. B2983841
CAS RN: 2380034-36-4
M. Wt: 409.465
InChI Key: XQQHIYZOHOYPDH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The presence of a fluorine atom and a methoxy group (OCH3) attached to the phenyl ring suggests that the compound might have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the fluorine and methoxy groups, and the coupling of the piperazine ring .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of the nitrogen atoms in the pyrimidine and piperazine rings could potentially result in the formation of hydrogen bonds, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the fluorine atom, which is highly electronegative, and the nitrogen atoms in the pyrimidine and piperazine rings, which can act as nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, which could influence its solubility and permeability .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it were to be used as a drug, it might interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. For example, the presence of the fluorine atom could potentially make the compound toxic if ingested or inhaled .

Future Directions

Future research could involve further exploration of the compound’s properties and potential uses. This could include studies to determine its biological activity, toxicity, and potential applications in fields such as medicine or materials science .

properties

IUPAC Name

4-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O2/c1-26-8-7-16(13-19(26)29)14-27-9-11-28(12-10-27)22-20(23)21(24-15-25-22)17-3-5-18(30-2)6-4-17/h3-8,13,15H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQHIYZOHOYPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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